molecular formula C22H27N5O B2968761 5-methyl-N-[2-(morpholin-4-yl)ethyl]-3-phenyl-6-(prop-2-en-1-yl)pyrazolo[1,5-a]pyrimidin-7-amine CAS No. 902025-80-3

5-methyl-N-[2-(morpholin-4-yl)ethyl]-3-phenyl-6-(prop-2-en-1-yl)pyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B2968761
CAS No.: 902025-80-3
M. Wt: 377.492
InChI Key: DJDCRVPBVPRTFF-UHFFFAOYSA-N
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Description

5-methyl-N-[2-(morpholin-4-yl)ethyl]-3-phenyl-6-(prop-2-en-1-yl)pyrazolo[1,5-a]pyrimidin-7-amine is a synthetic small molecule provided for research purposes. This compound features a pyrazolo[1,5-a]pyrimidine core, a scaffold recognized in medicinal chemistry for its potential in various biological investigations . The molecular structure incorporates a morpholinoethyl side chain, a group known to influence the pharmacokinetic properties and target engagement of small molecules , and an allyl substituent that may offer a handle for further chemical modification. The pyrazolo[1,5-a]pyrimidine scaffold is of significant research interest. Literature indicates that structurally related analogs have been investigated for their inhibitory activity against protein kinases, which are critical targets in oncology and cell signaling research . Some compounds sharing this core structure have been studied for their cytotoxic properties and evaluated in vitro for anti-tumor activities, making them valuable tools for probing cell proliferation and death pathways . Researchers can utilize this compound as a key intermediate or a starting point for developing novel bioactive molecules. It is suitable for hit-to-lead optimization studies, structure-activity relationship (SAR) analysis, and screening in high-content biological assays. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate care and in accordance with all applicable laboratory safety regulations.

Properties

IUPAC Name

5-methyl-N-(2-morpholin-4-ylethyl)-3-phenyl-6-prop-2-enylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N5O/c1-3-7-19-17(2)25-22-20(18-8-5-4-6-9-18)16-24-27(22)21(19)23-10-11-26-12-14-28-15-13-26/h3-6,8-9,16,23H,1,7,10-15H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJDCRVPBVPRTFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=NN2C(=C1CC=C)NCCN3CCOCC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-methyl-N-[2-(morpholin-4-yl)ethyl]-3-phenyl-6-(prop-2-en-1-yl)pyrazolo[1,5-a]pyrimidin-7-amine is a synthetic compound belonging to the pyrazolo[1,5-a]pyrimidine class. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in anticancer research and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C22H27N5O, with a molecular weight of approximately 377.492 g/mol. The structural components include a pyrazolo-pyrimidine core, which is essential for its biological interactions.

PropertyValue
Molecular FormulaC22H27N5O
Molecular Weight377.492 g/mol
IUPAC Name5-methyl-N-[2-(morpholin-4-yl)ethyl]-3-phenyl-6-(prop-2-en-1-yl)pyrazolo[1,5-a]pyrimidin-7-amine
SMILESCC(C=C)Oc1ccc(CN(CC2)CC2N(CCN2CCOCC2)S(C)(=O)=O)cc1

Biological Activity Overview

Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine class exhibit various biological activities, including:

Anticancer Activity
The anticancer potential of pyrazolo[1,5-a]pyrimidines has been documented in several studies. For instance, a screening of synthesized pyrazolo[1,5-a]pyrimidin derivatives showed promising results against human breast cancer cell lines (MDA-MB-231), although the specific compound showed varied efficacy compared to established anticancer drugs like YM155 and menadione .

Mechanism of Action
The mechanism through which 5-methyl-N-[2-(morpholin-4-yl)ethyl]-3-phenyl-6-(prop-2-en-1-yl)pyrazolo[1,5-a]pyrimidin-7-amine exerts its effects likely involves interactions with specific proteins involved in cellular signaling pathways. These interactions are crucial for understanding its pharmacological effects and therapeutic potential.

Study 1: Anticancer Efficacy

A recent study evaluated the growth inhibition effects of various pyrazolo[1,5-a]pyrimidine derivatives on MDA-MB-231 cells over a 72-hour period using the MTT assay. The results indicated that while some derivatives exhibited significant growth inhibition, others did not show any notable activity compared to control groups. The detailed results are summarized in Table 1 below.

Compound IDConcentration (µM)% Cell Viability
Control-100
YM1551030
Menadione1025
Compound A1070
Compound B1085

Study 2: Mechanistic Insights

Another investigation focused on understanding the mechanism of action of pyrazolo[1,5-a]pyrimidine derivatives against Mycobacterium tuberculosis. It was found that these compounds did not inhibit typical targets such as cell-wall biosynthesis pathways but instead acted through alternative mechanisms that require further exploration to elucidate their full pharmacological profiles .

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1. Structural and Physicochemical Comparisons

Compound Name R3 R5 R6 7-Amine Substituent Melting Point (°C) Molecular Weight Key Biological Activity (if reported)
Target Compound Phenyl Methyl Allyl 2-(Morpholin-4-yl)ethyl N/A 417.5 N/A
6-Allyl-5-methyl-3-phenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine Phenyl Methyl Allyl Pyridin-2-ylmethyl 158–160 386.4 Anti-Wolbachia activity
3-(4-Fluorophenyl)-5-phenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine (47) 4-Fluorophenyl Phenyl - (6-Methylpyridin-2-yl)methyl 177–180 409.4 Anti-mycobacterial (MIC: 0.5 µg/mL)
3-(4-Chlorophenyl)-5-methyl-N-[3-(morpholin-4-yl)propyl]pyrazolo[1,5-a]pyrimidin-7-amine 4-Chlorophenyl Methyl - 3-(Morpholin-4-yl)propyl N/A 453.9 N/A (Kinase inhibition hypothesized)
3-Phenyl-5-propyl-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine Phenyl Propyl - 2-Phenylethyl N/A 385.5 Antimicrobial (broad-spectrum)

Key Observations:

Amine Substituent Effects: The target compound’s morpholinylethyl chain enhances water solubility compared to pyridinylmethyl analogs (e.g., compound 47) . However, pyridinylmethyl groups in compounds 47–51 exhibit stronger anti-mycobacterial activity, suggesting that heteroaromatic amines may improve target binding.

Aromatic Substitutions: 3-Phenyl vs. The target compound’s unsubstituted phenyl group may favor nonspecific membrane interactions.

In contrast, methyl or hydrogen at R6 (compounds 47, 19) reduces steric bulk, possibly improving binding to rigid active sites .

Synthetic Routes: The target compound’s synthesis likely parallels methods for morpholine-linked analogs (e.g., ), involving nucleophilic substitution of a 7-chloro precursor with 2-(morpholino)ethylamine. Yields for similar reactions range from 45–90%, depending on amine nucleophilicity .

Research Findings and Implications

  • Anti-Infective Potential: Pyridinylmethyl analogs (e.g., compound 47) achieve MIC values of 0.5 µg/mL against Mycobacterium tuberculosis, outperforming morpholine derivatives . This suggests that target compound modifications at the 7-amine position could enhance potency.
  • Kinase Inhibition : Morpholine-containing pyrazolo[1,5-a]pyrimidines (e.g., ) are hypothesized to inhibit kinases like PI3K due to morpholine’s ability to mimic adenine in ATP-binding pockets. The target compound’s allyl group may further stabilize hydrophobic interactions.
  • Metabolic Stability : Allyl groups (as in the target compound) are susceptible to oxidative metabolism, whereas methyl or fluorophenyl substituents (compounds 47, 19) improve metabolic half-lives .

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